1-Tridecanesulfonic Acid Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

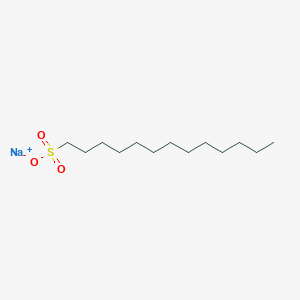

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;tridecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACJZDMMUHMEBN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635600 | |

| Record name | Sodium tridecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-89-1 | |

| Record name | Sodium tridecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Tridecanesulfonic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 1-Tridecanesulfonic acid sodium salt, a long-chain anionic surfactant with applications in various scientific and industrial fields, including pharmaceuticals. This document consolidates key physicochemical data, outlines relevant experimental protocols, and presents visualizations to aid in understanding its characteristics and applications.

Core Properties and Identification

This compound is an organic sodium salt belonging to the family of alkyl sulfonates. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, imparts its surface-active properties.

| Property | Value | Reference |

| Chemical Name | Sodium 1-tridecanesulfonate | [1][2] |

| CAS Number | 5802-89-1 | [1][2][3] |

| Molecular Formula | C₁₃H₂₇NaO₃S | [1][2] |

| Molecular Weight | 286.41 g/mol | [1][2] |

| Appearance | White powder or crystal | [1][3] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its application as a surfactant and in formulations.

| Property | Value | Reference |

| Melting Point | 185-189 °C[4] or 196 °C[5] | [4][5] |

| Boiling Point | 140 °C (literature) | [5] |

| Density | Data not available | |

| Water Solubility | Soluble in hot water | |

| Critical Micelle Concentration (CMC) | Estimated 1–5 mM |

Note: The conflicting melting point data suggests the need for experimental verification. The reported boiling point may be decomposition temperature under standard conditions.

Key Applications in Research and Development

This compound serves several important functions in laboratory and industrial settings, particularly within the pharmaceutical sciences.

-

Anionic Surfactant: Its primary role is as a surfactant, where it lowers the surface tension of liquids, enabling the formation of emulsions and foams. This property is valuable in various formulations, including detergents and personal care products.[1]

-

Ion-Pair Chromatography Reagent: In analytical chemistry, it is employed as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC).[3] It forms a neutral ion pair with positively charged analytes, allowing for their separation on a reversed-phase column. This is particularly useful for the analysis of basic drugs.[6][7]

-

Drug Formulation: While not a primary active pharmaceutical ingredient (API), long-chain alkyl sulfonates are considered as potential counter-ions in drug salt formation. The choice of a counter-ion can significantly influence a drug's solubility, stability, and bioavailability.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and application of this compound.

Synthesis of this compound

A general method for the synthesis of sodium alkyl sulfonates involves the reaction of an alkyl halide with sodium sulfite.[8]

Reaction:

R-Br + Na₂SO₃ → R-SO₃Na + NaBr

Example Protocol (adapted for 1-tridecanesulfonate):

-

Reactants: 1-bromotridecane (the alkyl halide) and a stoichiometric excess of anhydrous sodium sulfite are used.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to facilitate the reaction between the organic and aqueous phases.

-

Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol) is often used to dissolve the reactants.

-

Reaction Conditions: The mixture is heated under reflux with vigorous stirring for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the organic solvent is removed by distillation. The aqueous solution is then cooled to precipitate the sodium 1-tridecanesulfonate. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. The surface tension method is a common and reliable technique for its determination.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions of the surfactant lead to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.

General Protocol:

-

Prepare a series of solutions: A range of concentrations of this compound in deionized water are prepared.

-

Measure surface tension: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or Wilhelmy plate method).

-

Plot the data: A graph of surface tension versus the logarithm of the surfactant concentration is plotted.

-

Determine the CMC: The CMC is identified as the concentration at the point of inflection in the plot, where the slope of the curve changes significantly.

Ion-Pair Chromatography for Basic Drugs

This compound can be used as an ion-pairing reagent in reversed-phase HPLC to improve the retention and separation of basic analytes.[6][7]

General Protocol:

-

Mobile Phase Preparation: A buffered aqueous solution containing a specific concentration of this compound (typically in the mM range) is prepared.[10][11] The pH of the mobile phase is adjusted to ensure the analyte is in its ionized form. An organic modifier (e.g., acetonitrile or methanol) is added to control the retention time.

-

Column: A reversed-phase column (e.g., C8 or C18) is used.

-

Equilibration: The column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent to ensure the stationary phase is saturated.

-

Sample Analysis: The sample containing the basic drug is injected into the HPLC system. The ion-pairing reagent in the mobile phase forms a neutral complex with the positively charged drug, which then partitions onto the hydrophobic stationary phase.

-

Detection: The separated analytes are detected using a suitable detector, such as a UV-Vis detector.

Biological and Toxicological Profile

The biological activity of this compound is primarily related to its surfactant properties. High concentrations can disrupt cell membranes. Toxicological data for the specific C13 sulfonate is limited, but information on related long-chain alkyl sulfonates provides some insights.

-

Irritation: Similar to other anionic surfactants, it may cause skin and eye irritation.[1]

-

Toxicity: Studies on secondary alkane sulfonates (C13-C17) in rats have shown a no-observed-adverse-effect level (NOAEL) of 168 mg/kg bw/day for males and 227 mg/kg bw/day for females in a chronic toxicity study.[12] The acute oral LD50 in rats for this group of compounds is greater than 500 mg/kg.[12]

-

Environmental Impact: Linear alkylbenzene sulfonates, a related class of surfactants, are known to be toxic to aquatic organisms.[13] However, this compound is reported to have good biodegradability.[1]

It is important to note that long-chain alkyl groups in other molecular contexts have been shown to enhance anti-HIV activity by interacting with the lipid bilayer of the virus.[14] However, there is no specific data to suggest this activity for this compound itself.

Visualizations

To further clarify the concepts discussed, the following diagrams are provided.

Workflow for Anionic Surfactant Characterization

References

- 1. CAS 5802-89-1: Sodium 1-tridecyl sulfate | CymitQuimica [cymitquimica.com]

- 2. 5802-89-1|Sodium 1-Tridecanesulfonate [Reagent for Ion-Pair Chromatography]|BLD Pharm [bldpharm.com]

- 3. Sodium 1-Tridecanesulfonate | 5802-89-1 | TCI AMERICA [tcichemicals.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. echemi.com [echemi.com]

- 6. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Tridecane, 1-bromo- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. govinfo.gov [govinfo.gov]

- 13. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT [chemicalsafety.ilo.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-Tridecanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tridecanesulfonic acid sodium salt, a long-chain alkyl sulfonate surfactant. The information compiled herein is intended to support research and development activities, particularly in the pharmaceutical sciences.

Core Chemical Information

This compound is an anionic surfactant characterized by a 13-carbon alkyl chain attached to a sulfonate group, with sodium as the counter-ion. Its amphiphilic nature, combining a hydrophobic tail and a hydrophilic head, dictates its chemical behavior and applications.

Chemical Structure:

A Technical Guide to the Physical Characteristics of 1-Tridecanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physical characteristics of 1-tridecanesulfonic acid sodium salt. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a surfactant, emulsifier, or ion-pairing reagent. This guide emphasizes structured data presentation, detailed experimental methodologies, and visual representations of relevant workflows.

Core Physical and Chemical Properties

This compound is an anionic surfactant belonging to the family of alkyl sulfonates. Its amphiphilic nature, conferred by a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, dictates its utility in various scientific applications.

General Properties

| Property | Value | Source |

| Chemical Name | 1-Tridecanesulfonic acid, sodium salt | TCI Chemicals |

| Synonyms | Sodium 1-tridecanesulfonate, IPC-ALKS-13 | TCI Chemicals |

| CAS Number | 5802-89-1 | Echemi[1] |

| Molecular Formula | C₁₃H₂₇NaO₃S | ChemicalBook[2] |

| Appearance | White powder to crystal | TCI Chemicals |

Quantitative Physical Data

| Property | This compound | 1-Tetradecanesulfonic Acid Sodium Salt (Analogue) | 1-Decanesulfonic Acid Sodium Salt (Analogue) |

| Molecular Weight ( g/mol ) | 288.42[2] | 300.43[3] | 244.32[4] |

| Melting Point (°C) | Data not available | 225-227[3] | >300[5] |

| Boiling Point (°C) | Data not available | N/A[3] | Data not available |

| Solubility | "Almost transparency" in hot water | "Almost transparency" in hot water[3] | Soluble in water[6] |

Experimental Protocols for Physical Characterization

The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic salts like this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines a common laboratory method for determining the melting point range of a solid organic compound.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, heat rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Determination of Aqueous Solubility (Visual Method)

This protocol provides a basic method for qualitatively and semi-quantitatively assessing the solubility of a surfactant in water.

Objective: To determine the approximate solubility of this compound in water at a given temperature.

Materials:

-

This compound sample

-

Distilled or deionized water

-

Test tubes or small beakers

-

Water bath or hot plate with magnetic stirrer

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure:

-

Preparation of a Saturated Solution: Add a known mass of this compound to a known volume of water at a specific temperature (e.g., room temperature or in a heated water bath).

-

Equilibration: Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Observation: After stirring, allow the solution to stand and observe for any undissolved solid. If the solid has completely dissolved, add more solute until a saturated solution with excess solid is obtained.

-

Qualitative Assessment: The visual observation of solubility can be recorded (e.g., "soluble," "sparingly soluble," "insoluble"). For surfactants, terms like "clear solution," "cloudy dispersion," or "forms gel" are also descriptive. The observation of "almost transparency" in hot water suggests good solubility at elevated temperatures.

Application Workflow: Ion-Pair Chromatography

This compound is utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This technique is particularly useful for the separation of ionic or highly polar analytes on a reversed-phase column. The workflow below illustrates the role of this compound in this process.

Caption: Ion-Pair HPLC Workflow using this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. A safety data sheet (SDS) should be consulted for detailed safety information.[1] General precautions include:

-

Personal Protective Equipment: Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with respiratory protection.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound can be hygroscopic.

This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet or professional scientific consultation.

References

Technical Guide: 1-Tridecanesulfonic Acid Sodium Salt in Advanced Chromatographic Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Tridecanesulfonic acid sodium salt, focusing on its physicochemical properties and its application as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in the fields of analytical chemistry and pharmaceutical development.

Core Properties of this compound

This compound is an anionic surfactant utilized primarily in analytical chemistry. Its molecular structure consists of a long, 13-carbon hydrophobic alkyl chain and a hydrophilic sulfonate group, which imparts its utility as an ion-pairing reagent.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₂₇NaO₃S |

| Molecular Weight | 286.41 g/mol |

| CAS Number | 5802-89-1 |

| Appearance | White to off-white powder or crystals |

| Synonyms | Sodium 1-tridecanesulfonate, IPC-ALKS-13 |

Application in Drug Development and Pharmaceutical Analysis

In the context of drug development, sulfonate salts are often used to form salts of active pharmaceutical ingredients (APIs), which can enhance properties such as solubility and stability. However, the primary role of long-chain alkyl sulfonates like this compound is not as a counter-ion in a final drug product, but rather as a critical reagent in the analytical methods used for quality control and characterization of pharmaceutical compounds.

Its main application is in ion-pair reversed-phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is essential for the analysis of ionic and highly polar drug molecules, such as basic compounds, which are often challenging to retain and resolve on standard reversed-phase columns. By forming a neutral ion-pair with the positively charged analyte, this compound enhances the hydrophobicity of the analyte, leading to increased retention on the non-polar stationary phase.

Mechanism of Ion-Pair Chromatography

The mechanism involves the addition of the ion-pairing reagent to the mobile phase. The hydrophobic alkyl tail of the sulfonate interacts with the hydrophobic stationary phase (e.g., C18), creating an in-situ ion-exchange surface. The negatively charged sulfonate head groups are then available to form a transient, neutral ion-pair with positively charged (basic) analytes, allowing for their separation based on their underlying hydrophobic characteristics.

Mechanism of Ion-Pair Chromatography.

Experimental Protocol: Ion-Pair RP-HPLC for the Analysis of a Basic Pharmaceutical Compound

The following is a detailed, representative protocol for the use of this compound in the HPLC analysis of a basic drug substance. This protocol should be adapted and optimized for the specific analyte and instrumentation.

Objective

To develop a robust and reproducible ion-pair RP-HPLC method for the separation and quantification of a basic pharmaceutical compound from its related impurities.

Materials and Reagents

-

Ion-Pair Reagent: this compound (HPLC grade, >98% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

-

Buffers: Monobasic sodium phosphate, Phosphoric acid (or other suitable buffer system)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analyte: Basic pharmaceutical compound and its potential impurities

Preparation of Mobile Phase

The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be optimized. The long alkyl chain of 1-tridecanesulfonate provides strong retention.

-

Aqueous Component (Mobile Phase A):

-

Prepare a 100 mM sodium phosphate buffer stock solution.

-

In a 1 L volumetric flask, dissolve an appropriate amount of this compound to achieve a final concentration of 5-10 mM.

-

Add a sufficient volume of the phosphate buffer stock to reach a concentration of 20 mM.

-

Adjust the pH to a level where the basic analyte is fully protonated (typically pH 2.5-4.0) using phosphoric acid.

-

Bring the flask to volume with deionized water.

-

Filter the solution through a 0.45 µm membrane filter and degas.

-

-

Organic Component (Mobile Phase B):

-

Acetonitrile (100%).

-

Filter through a 0.45 µm membrane filter and degas.

-

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C (to ensure reproducibility and reduce viscosity)

-

Detection: UV spectrophotometer at a wavelength appropriate for the analyte (e.g., 254 nm).

-

Injection Volume: 10 µL

-

Gradient Elution (Example):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 40 | 60 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 40.0 | 90 | 10 |

Note: A shallow gradient is often required for the separation of closely related substances.

System Equilibration and Maintenance

-

Before analysis, flush the column with a high concentration of the organic mobile phase (e.g., 90% acetonitrile) to remove any contaminants.

-

Equilibrate the column with the initial mobile phase conditions for at least 30-60 minutes, or until a stable baseline is achieved. The long alkyl chain of 1-tridecanesulfonate requires a longer equilibration time.

-

After analysis, it is crucial to flush the column thoroughly with a mobile phase containing no buffer or ion-pairing reagent (e.g., a water/acetonitrile mixture) to prevent salt precipitation and extend column lifetime. It is often recommended to dedicate a column specifically for ion-pair applications.

Sample Preparation

-

Dissolve the pharmaceutical compound in a diluent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC analysis using an ion-pairing reagent.

1-Tridecanesulfonic acid sodium salt solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-tridecanesulfonic acid sodium salt. Due to the limited availability of specific quantitative data for this compound, this guide also presents comparative data for homologous sodium alkyl sulfonates and outlines a general experimental protocol for determining the aqueous solubility of anionic surfactants.

Introduction to this compound

This compound is an anionic surfactant belonging to the family of long-chain alkyl sulfonates. These compounds possess a hydrophilic sulfonate head group and a hydrophobic alkyl tail, a structure that imparts surface-active properties. This amphiphilic nature makes them relevant in various applications, including as detergents, emulsifiers, and wetting agents. In the pharmaceutical sciences, such surfactants are of interest for their potential to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The utility of sulfonate salts in drug development is an area of active research.[1][2]

Solubility Profile

Aqueous Solubility

Solubility in Organic Solvents

There is currently no available data on the solubility of this compound in common organic solvents. Generally, as ionic salts, alkyl sulfonates are expected to have limited solubility in non-polar organic solvents. Their solubility in polar organic solvents, such as alcohols, may be higher but requires experimental determination.

Comparative Solubility of Sodium Alkyl Sulfonates

To provide context for the expected solubility of this compound, the following table summarizes the available quantitative solubility data for its shorter-chain homologues. A general trend of decreasing aqueous solubility with increasing alkyl chain length can be observed for anionic surfactants.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Aqueous Solubility |

| Sodium 1-Decanesulfonate | C₁₀H₂₁NaO₃S | 244.32 | 50 mg/mL in water (with heat as needed)[3] |

| Sodium 1-Dodecanesulfonate | C₁₂H₂₅NaO₃S | 272.38 | 25 mg/mL in H₂O[4] |

| This compound | C₁₃H₂₇NaO₃S | 286.41 | Almost transparent in hot water |

| Sodium 1-Tetradecanesulfonate | C₁₄H₂₉NaO₃S | 300.44 | Soluble in water |

Experimental Protocol: Determination of Aqueous Solubility of an Anionic Surfactant

The following is a generalized protocol for determining the aqueous solubility of an anionic surfactant like this compound using a titrimetric method. This method is based on the precipitation titration of the anionic surfactant with a standard solution of a cationic surfactant.[5][6]

Principle: Anionic surfactants react with cationic surfactants to form a sparingly soluble complex. The endpoint of the titration can be detected using a surfactant-sensitive electrode or a visual indicator.

Materials and Reagents:

-

This compound (or other anionic surfactant)

-

Standardized cationic surfactant solution (e.g., 0.004 M Hyamine® 1622 or Cetylpyridinium Chloride)

-

Deionized water

-

Buffer solution (pH 3)

-

Non-ionic surfactant solution (e.g., Triton™ X-100) (optional, to prevent precipitation on the electrode)[5]

-

Methanol or Ethanol (optional, for poorly soluble samples)[5]

-

Titrator with a surfactant-sensitive electrode (e.g., TEN 1100 PLH)[5]

-

Magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a flask containing a known volume of deionized water.

-

Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

-

Sample Preparation for Titration:

-

Carefully withdraw a known volume of the clear supernatant from the saturated solution.

-

Dilute the aliquot with deionized water to a concentration suitable for titration (typically in the range of 5-20 mg of anionic surfactant).[5]

-

Add 5 mL of buffer solution (pH 3) and, if necessary, 0.5 mL of Triton™ X-100 solution.[5]

-

-

Titration:

-

Titrate the prepared sample with the standardized cationic surfactant solution.

-

Record the volume of titrant required to reach the endpoint, which is indicated by a sharp change in the potential of the surfactant-sensitive electrode.

-

-

Calculation:

-

Calculate the concentration of the anionic surfactant in the diluted sample using the following formula:

Canionic = (Ccationic × Vcationic) / Vsample

where:

-

Canionic is the concentration of the anionic surfactant

-

Ccationic is the concentration of the cationic surfactant titrant

-

Vcationic is the volume of the cationic surfactant titrant used

-

Vsample is the volume of the diluted sample

-

-

Calculate the solubility of the this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L or mol/L).

-

Visualization of Surfactant Behavior: Micelle Formation

Anionic surfactants like this compound exhibit a critical behavior in aqueous solutions known as micelle formation. Below a certain concentration, the critical micelle concentration (CMC), the surfactant molecules exist as individual monomers. Above the CMC, they self-assemble into spherical or cylindrical aggregates called micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads form the outer surface. This process is fundamental to their solubilizing and cleaning properties.

Caption: Diagram illustrating the transition from individual surfactant monomers to a self-assembled micelle as the concentration exceeds the Critical Micelle Concentration (CMC).

Conclusion

While specific quantitative solubility data for this compound remains elusive, its qualitative behavior in hot water and the properties of its homologous counterparts suggest it functions as a typical anionic surfactant. The provided experimental protocol offers a robust method for researchers to determine its precise solubility in aqueous media. Understanding the solubility and micelle formation of such compounds is crucial for their effective application in scientific research and drug development, particularly in formulating poorly soluble APIs. Further experimental investigation is warranted to fully characterize the physicochemical properties of this compound.

References

- 1. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Sodium 1-dodecanesulfonate ReagentPlus , = 99 2386-53-0 [sigmaaldrich.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. metrohm.com [metrohm.com]

In-Depth Technical Guide: Critical Micelle Concentration of 1-Tridecanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1-tridecanesulfonic acid sodium salt, an anionic surfactant of interest in various scientific and pharmaceutical applications. This document details available quantitative data, outlines established experimental protocols for CMC determination, and presents a visual representation of a general experimental workflow.

Quantitative Data Summary

The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[1] For this compound, an anionic surfactant with a 13-carbon alkyl chain, the CMC is influenced by factors such as temperature, pressure, and the presence of electrolytes.[1]

While specific experimental data for this compound is limited in readily available literature, an estimated CMC value is in the range of 1–5 mM. For a structurally similar compound, a secondary sodium alkyl sulfonate with a 12-carbon chain, a CMC of 2.93 x 10⁻³ mol/L has been experimentally determined.[2] This value provides a reasonable approximation for the expected CMC of the C13 analogue.

For the purpose of providing a comparative context, the following table includes the estimated CMC for this compound and an experimentally determined value for a related compound.

| Surfactant | Alkyl Chain Length | CMC (mM) | Method | Reference |

| This compound | C13 | 1 - 5 (estimated) | - | |

| Secondary Sodium Alkyl Sulfonate | C12 | 2.93 | Surface Tensiometry | [2] |

Experimental Protocols for CMC Determination

The determination of the CMC for anionic surfactants like this compound can be accomplished through various established methods. The selection of a particular method may depend on the required precision, available equipment, and the specific properties of the surfactant solution. Below are detailed methodologies for three commonly employed techniques.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.[3] It is based on the principle that as the concentration of a surfactant increases, it populates the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[3] The concentration at which this transition occurs is the CMC.[3]

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in high-purity deionized water. A series of solutions with varying concentrations, bracketing the estimated CMC, should be prepared by serial dilution of the stock solution.

-

Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is required. Ensure the instrument is calibrated according to the manufacturer's instructions.

-

Measurement:

-

Measure the surface tension of the pure solvent (deionized water) to establish a baseline.

-

Sequentially measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.

-

Thoroughly clean the measurement probe (ring or plate) between each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value for each concentration.

-

-

Data Analysis:

Conductivity Method

This method is particularly suitable for ionic surfactants such as this compound.[3] It relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity increases linearly with concentration.[3] Above the CMC, the formation of micelles, which have a lower mobility and bind some of the counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[3]

Protocol:

-

Solution Preparation: As with the surface tension method, prepare a series of aqueous solutions of this compound of varying concentrations.

-

Instrumentation: A calibrated conductivity meter with a conductivity cell is required. The measurements should be performed at a constant temperature, as conductivity is temperature-dependent.

-

Measurement:

-

Measure the conductivity of the deionized water.

-

Measure the conductivity of each surfactant solution, starting from the lowest concentration.

-

Ensure the conductivity cell is rinsed with the solution to be measured before recording the final value.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the surfactant concentration.

-

The plot will exhibit two linear regions with different slopes.

-

The CMC is determined as the concentration at the point of intersection of these two lines.[3]

-

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, to determine the CMC.[3] The fluorescence spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, which alters its fluorescence properties, particularly the ratio of the intensities of certain vibronic bands.[3]

Protocol:

-

Probe and Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration that will result in a final concentration in the surfactant solutions of approximately 10⁻⁶ to 10⁻⁷ M.

-

Prepare a series of this compound solutions in deionized water.

-

Add a small, constant aliquot of the pyrene stock solution to each surfactant solution. The volume of the organic solvent should be kept to a minimum (typically <1% of the total volume) to avoid affecting the CMC.

-

-

Instrumentation: A spectrofluorometer is required.

-

Measurement:

-

Set the excitation wavelength for pyrene (typically around 335 nm).

-

Record the emission spectrum for each sample over a range that includes the key vibronic peaks (e.g., 350-450 nm).

-

-

Data Analysis:

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities (I₁/I₃) as a function of the surfactant concentration.

-

The plot will typically show a sigmoidal curve, with a sharp decrease in the I₁/I₃ ratio as the surfactant concentration increases and micelles are formed. The CMC is determined from the inflection point of this curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the Critical Micelle Concentration (CMC) of a surfactant using a property-based measurement technique.

Caption: Generalized workflow for CMC determination.

This guide provides foundational information for researchers and professionals working with this compound. For precise CMC determination, it is recommended to perform experimental measurements under the specific conditions relevant to the intended application.

References

- 1. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Surfactant Properties of 1-Tridecanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative experimental data for 1-tridecanesulfonic acid sodium salt is limited. This guide provides a comprehensive overview based on established principles of surfactant chemistry, data from homologous sodium alkyl sulfonate compounds, and general experimental methodologies. The quantitative values presented in the tables are estimations based on known trends and should be considered as such.

Introduction

This compound (C13H27SO3Na) is an anionic surfactant belonging to the homologous series of sodium alkyl sulfonates. Its amphiphilic nature, characterized by a thirteen-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, imparts surface-active properties that are of significant interest in various scientific and industrial applications, including research, drug formulation, and material science. This technical guide delves into the core surfactant properties of this compound, providing a detailed overview of its molecular characteristics, aggregation behavior in aqueous solutions, and the experimental protocols for their determination.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are dictated by its molecular structure. The long hydrophobic tail seeks to minimize contact with water, while the ionic sulfonate head group readily interacts with it. This dual characteristic drives the molecule's behavior at interfaces and its self-assembly in solution.

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description |

| Chemical Formula | C₁₃H₂₇NaO₃S |

| Molecular Weight | 286.41 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Type | Anionic Surfactant |

Core Surfactant Properties

The performance of a surfactant is primarily defined by its behavior in solution, particularly its ability to reduce surface tension and form aggregates known as micelles.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. It is a critical parameter as many properties of the surfactant solution, such as surface tension, conductivity, and solubilization capacity, change abruptly at this concentration. For the homologous series of sodium alkyl sulfonates, the CMC generally decreases with increasing alkyl chain length due to the increased hydrophobicity driving micellization.

Surface Tension

This compound, like other surfactants, lowers the surface tension of water by adsorbing at the air-water interface. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles in the bulk solution.

Krafft Point

The Krafft point (or Krafft temperature) is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant exists as hydrated crystals and its solubility is low. Above the Krafft point, the solubility increases sharply with the formation of micelles. The Krafft point generally increases with the length of the hydrophobic alkyl chain.

Table 2: Estimated Surfactant Properties of this compound and Comparison with Homologs

| Surfactant | Alkyl Chain Length | Estimated/Reported CMC (mM) | Estimated Surface Tension at CMC (mN/m) | Estimated/Reported Krafft Point (°C) |

| Sodium 1-Decanesulfonate | C10 | ~33 | ~38-40 | < 25 |

| Sodium 1-Dodecanesulfonate | C12 | ~8-9 | ~35-37 | ~35-40 |

| Sodium 1-Tridecanesulfonate | C13 | ~2-4 (Estimated) | ~33-35 (Estimated) | ~40-45 (Estimated) |

| Sodium 1-Tetradecanesulfonate | C14 | ~2.2 | ~32-34 | ~45-50 |

Note: The values for this compound are estimations based on the trends observed in the homologous series. Actual experimental values may vary.

Experimental Protocols

Accurate determination of surfactant properties requires precise experimental methodologies. Below are detailed protocols for measuring the key parameters discussed.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The CMC is determined as the concentration at the intersection of the two linear portions of the plot.[1][2]

Determination of the Krafft Point

The Krafft point is determined by observing the temperature at which the solubility of the surfactant increases dramatically.[3]

Methodology:

-

Prepare Surfactant Dispersion: Prepare a dispersion of the surfactant in deionized water at a concentration known to be above the CMC at elevated temperatures. Below the Krafft point, this will appear as a turbid or crystalline suspension.

-

Controlled Heating: Slowly heat the dispersion in a temperature-controlled water bath with constant stirring.

-

Visual Observation: Observe the temperature at which the solution becomes clear. This temperature is the Krafft point.[4][5]

-

Conductivity Measurement (Alternative Method): Alternatively, the Krafft point can be determined by measuring the conductivity of the solution as a function of temperature. A sharp increase in conductivity is observed at the Krafft point due to the dissolution of the surfactant and the formation of highly mobile micelles.[5][6]

Micellization Process and Signaling Pathways

The formation of micelles is a dynamic equilibrium process. Below the CMC, surfactant molecules (monomers) exist individually in solution and also adsorb at interfaces. As the concentration increases to the CMC, the monomers aggregate to form micelles, which are typically spherical with the hydrophobic tails forming the core and the hydrophilic heads forming the outer corona, in contact with the aqueous environment.

Applications in Drug Development

The unique properties of surfactants like this compound make them valuable in pharmaceutical sciences.

-

Solubilization: The hydrophobic core of micelles can encapsulate poorly water-soluble drugs, increasing their apparent solubility in aqueous formulations.

-

Permeation Enhancement: Anionic surfactants can interact with biological membranes, such as the skin and mucosal tissues, and enhance the permeation of drugs.[7] They can disrupt the lipid bilayer, thereby facilitating drug transport.[7]

-

Stabilization of Dispersions: As emulsifying and dispersing agents, they can stabilize drug suspensions and emulsions, preventing aggregation and improving the homogeneity and shelf-life of the formulation.

Toxicology and Safety Considerations

Sodium alkyl sulfonates are generally considered to have low to moderate toxicity.[8] The primary health concerns are skin and eye irritation, particularly with concentrated solutions.[8][9] In the context of drug development, it is crucial to evaluate the biocompatibility and potential for irritation of any surfactant used in a formulation. Regulatory bodies often have specific guidelines regarding the use of such excipients. The biodegradability of linear alkyl sulfonates is generally good, which is a positive attribute from an environmental perspective.[9]

Conclusion

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 5. csun.edu [csun.edu]

- 6. researchgate.net [researchgate.net]

- 7. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. chemical.kao.com [chemical.kao.com]

In-Depth Technical Guide: Safety Data for 1-Tridecanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 1-Tridecanesulfonic acid sodium salt (CAS No. 5802-89-1). The information is compiled from available Safety Data Sheets (SDS) and chemical supplier information. It is intended to inform researchers, scientists, and drug development professionals on the known properties and potential hazards of this compound, enabling safe handling and use in a laboratory or industrial setting.

Chemical Identification and Physical Properties

This compound is an organosulfur compound used in various industrial applications, including as a surfactant in detergents and personal care products, and as a reagent in biochemical assays.[1] Its chemical structure and basic physical properties are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Sodium 1-tridecanesulfonate, IPC-ALKS-13 |

| CAS Number | 5802-89-1 |

| Molecular Formula | C13H27NaO3S |

| Molecular Weight | 286.41 g/mol |

| Appearance | White powder or crystals |

| Purity | >98.0% |

Hazard Identification and Classification

Based on available data, this compound is not classified as a hazardous substance according to the Globally Harmonised System (GHS). However, due to the limited toxicological data, it should be handled with care, following standard laboratory safety procedures.

| GHS Hazard Classification | Value |

| Pictogram(s) | No data available |

| Signal Word | No data available |

| Hazard Statement(s) | No data available |

| Precautionary Statement(s) | No data available |

Toxicological and Ecotoxicological Data

Toxicological Data

| Endpoint | Result |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Ecotoxicological Data

| Endpoint | Result |

| Toxicity to Fish | No data available |

| Toxicity to Daphnia and other Aquatic Invertebrates | No data available |

| Toxicity to Algae | No data available |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

| Mobility in Soil | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not publicly available. Standard OECD guidelines for the testing of chemicals would be the recommended starting point for any new studies.

Handling, Storage, and First Aid

5.1. Handling and Storage

Given the lack of comprehensive hazard data, it is prudent to handle this compound with standard laboratory precautions.

-

Handling : Use in a well-ventilated area.[2][3] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Do not eat, drink, or smoke when handling this chemical.[3]

-

Storage : Store in a tightly closed container in a cool, dry place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.

5.2. First Aid Measures

In case of exposure, follow these first-aid measures:

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact : Wash the affected area with soap and water. Remove contaminated clothing.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for a chemical safety assessment, which would be applicable to a substance like this compound where data is limited.

Caption: General workflow for a chemical safety assessment.

Disclaimer: This document is intended for informational purposes only and is based on currently available data, which is limited. It is not a substitute for a formal Safety Data Sheet and should not be used as the sole basis for risk assessment. Users should conduct their own evaluation of the suitability of this chemical for their specific applications and ensure that all handling and disposal practices are in compliance with applicable laws and regulations.

References

Navigating the Safe Handling and Storage of 1-Tridecanesulfonic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of 1-Tridecanesulfonic acid sodium salt, a crucial reagent in various scientific applications, including ion-pair chromatography. Adherence to these guidelines is paramount to ensure laboratory safety, maintain sample integrity, and prevent hazardous incidents.

General Information

This compound (CAS No. 5802-89-1) is a white crystalline powder. While it is a stable compound under normal conditions, proper handling and storage are necessary to avoid potential hazards and degradation.

Storage and Stability

Proper storage is critical for maintaining the stability and integrity of this compound. The following table summarizes the recommended storage conditions based on available safety data.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | Room Temperature | General laboratory guidelines |

| Humidity | Store in a dry place | [1][2][3] |

| Light | Avoid excessive heat and light | General laboratory guidelines |

| Container | Tightly sealed container | [2] |

| Atmosphere | Store in a well-ventilated area | [1][4] |

Stability: The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3]

Handling Procedures

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE).

Table 2: Personal Protective Equipment (PPE) Recommendations

| Equipment | Specification | Source |

| Eye Protection | Safety glasses with side-shields or goggles | [5][6] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile) | [5][6] |

| Body Protection | Laboratory coat | [5][6] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | [4][7] |

Experimental Protocols

The following protocols provide a general framework for the safe handling of this compound in a laboratory setting.

Weighing and Transfer

-

Preparation: Ensure the weighing area is clean and free of contaminants. Use a chemical fume hood or a ventilated enclosure if there is a risk of dust generation.

-

PPE: Don the appropriate PPE as outlined in Table 2.

-

Transfer: Use a clean spatula to transfer the desired amount of the salt from the storage container to a suitable weighing vessel.

-

Cleaning: After transfer, securely close the storage container. Clean any residual powder from the spatula and the weighing area.

Solution Preparation

-

Solvent Selection: Use a solvent compatible with this compound.

-

Dissolution: Slowly add the weighed salt to the solvent while stirring to ensure complete dissolution.

-

Storage of Solution: Store the prepared solution in a clearly labeled, tightly sealed container. The stability of the solution will depend on the solvent and storage conditions.

Spill Cleanup

-

Evacuate: If a significant spill occurs, evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Use a dry cleanup procedure to avoid generating dust. Sweep or vacuum the spilled material.

-

Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain unless permitted by local authorities.

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact with the following:

Visualized Workflows

The following diagrams illustrate the key workflows for the safe handling and storage of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

References

- 1. thermofishersci.in [thermofishersci.in]

- 2. Page loading... [wap.guidechem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. echemi.com [echemi.com]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 7. capitalresin.com [capitalresin.com]

- 8. Sodium 1-tetradecanesulfonate|6994-45-2 - MOLBASE Encyclopedia [m.molbase.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 1-Tridecanesulfonic Acid Sodium Salt in Reverse-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific application notes and validated quantitative data for the use of 1-tridecanesulfonic acid sodium salt in reverse-phase HPLC are not widely available in published literature. The following application notes and protocols are based on the established principles of ion-pair chromatography using long-chain alkyl sulfonates. The provided experimental details and data are representative and should be adapted and validated for specific applications.

Application Note: The Role of this compound as a Long-Chain Ion-Pairing Reagent in Reverse-Phase HPLC

This compound is an anionic ion-pairing reagent that can be used as a mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC). It is particularly useful for the separation of cationic (basic) and polar compounds that exhibit poor retention on traditional C8 or C18 columns.

The primary mechanism of action involves the formation of a neutral ion pair between the positively charged analyte and the negatively charged sulfonate group of the 1-tridecanesulfonate molecule. The long C13 alkyl chain of the reagent imparts significant hydrophobicity to this newly formed ion pair. This increased hydrophobicity enhances the interaction with the non-polar stationary phase, leading to increased retention and allowing for the separation of otherwise poorly retained analytes.

The use of a long-chain ion-pairing reagent like this compound offers several advantages:

-

Enhanced Retention of Polar and Basic Analytes: It significantly increases the retention times of cationic compounds, enabling their separation from the void volume and from other sample components.

-

Improved Peak Shape: By masking the ionic interactions between basic analytes and residual silanols on the silica-based stationary phase, it can lead to more symmetrical peaks.

-

Modulation of Selectivity: The concentration of the ion-pairing reagent and the organic modifier in the mobile phase can be adjusted to fine-tune the retention and selectivity of the separation.

However, it is important to note that long-chain ion-pairing reagents can be slow to equilibrate with the stationary phase and may require extensive column washing to remove. Therefore, it is often recommended to dedicate a column specifically for ion-pairing applications.

Experimental Protocols

Protocol 1: General Protocol for the Separation of Basic Pharmaceutical Compounds using this compound in RP-HPLC

This protocol provides a general starting point for developing a separation method for basic pharmaceutical compounds. The conditions should be optimized for the specific analytes of interest.

1. Materials and Reagents:

-

This compound (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

Phosphoric acid or another suitable acid for pH adjustment

-

Reverse-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

-

Standard solutions of the analytes of interest

-

0.45 µm membrane filters for mobile phase filtration

2. Mobile Phase Preparation (Example):

-

Aqueous Component (Mobile Phase A): Prepare a 10 mM solution of this compound in HPLC-grade water. Adjust the pH to a value where the analyte of interest is in its protonated (cationic) form (typically pH 2.5-4.0) using a suitable acid (e.g., phosphoric acid). Filter the solution through a 0.45 µm membrane filter.

-

Organic Component (Mobile Phase B): Acetonitrile or Methanol.

3. Chromatographic Conditions (Starting Point):

| Parameter | Recommended Starting Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 10 mM this compound in water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength for the analytes |

| Injection Volume | 10 µL |

4. Experimental Procedure:

-

Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30-60 minutes, or until a stable baseline is achieved. Due to the long alkyl chain of the ion-pairing reagent, longer equilibration times may be necessary.

-

Sample Injection: Inject the standard or sample solution.

-

Data Acquisition: Acquire the chromatogram.

-

Method Optimization: Adjust the gradient profile, mobile phase pH, and ion-pair reagent concentration to achieve the desired separation.

-

Column Washing: After use, wash the column thoroughly with a mobile phase containing a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove the ion-pairing reagent. It is advisable to dedicate a column for this type of application.

Data Presentation

Table 1: Properties of Common Alkyl Sulfonate Ion-Pairing Reagents

This table provides a comparison of different alkyl sulfonate ion-pairing reagents. As the alkyl chain length increases, the hydrophobicity and the retention of the ion pair also increase.

| Ion-Pairing Reagent | Abbreviation | Alkyl Chain Length | General Application |

| 1-Pentanesulfonic acid sodium salt | C5 | 5 | Separation of small, polar cations |

| 1-Hexanesulfonic acid sodium salt | C6 | 6 | General purpose for basic compounds |

| 1-Octanesulfonic acid sodium salt | C8 | 8 | Increased retention for moderately polar cations |

| 1-Decanesulfonic acid sodium salt | C10 | 10 | Strong retention for a wide range of cations |

| This compound | C13 | 13 | Very strong retention for polar and moderately hydrophobic cations |

Table 2: Representative Gradient Elution for the Separation of a Hypothetical Mixture of Basic Drugs

This table illustrates a hypothetical gradient elution program for the separation of three basic drugs with varying polarities using this compound as the ion-pairing reagent.

| Time (min) | % Mobile Phase A (10 mM 1-Tridecanesulfonate, pH 3.0) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 80 | 20 |

| 15.0 | 20 | 80 |

| 15.1 | 80 | 20 |

| 20.0 | 80 | 20 |

Note: This is a representative gradient and would require optimization for actual analytes.

Visualizations

Caption: Mechanism of ion-pair chromatography.

Caption: General experimental workflow for RP-HPLC with an ion-pairing reagent.

Application Notes and Protocols: 1-Tridecanesulfonic Acid Sodium Salt as an Ion-Pairing Reagent for Basic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of highly polar and ionic compounds, such as basic drugs, can be challenging on non-polar stationary phases. These compounds often exhibit poor retention and peak shape due to their charge. Ion-pair chromatography is a widely used technique to enhance the retention and improve the separation of such analytes.[1][2] This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and affinity for the stationary phase.[2]

1-Tridecanesulfonic acid sodium salt (C13H27NaO3S) is an anionic ion-pairing reagent belonging to the alkyl sulfonate class. Its long alkyl chain (C13) provides significant hydrophobicity, making it a powerful tool for retaining positively charged basic compounds in RP-HPLC. This document provides detailed application notes and protocols for the use of this compound as an ion-pairing reagent for the analysis of basic compounds.

Principle of Ion-Pair Chromatography with this compound

The primary mechanism in reversed-phase ion-pair chromatography with alkyl sulfonates involves the formation of an equilibrium between the mobile and stationary phases.[3] The hydrophobic tridecyl chain of the sulfonate reagent partitions into the non-polar stationary phase (e.g., C18), creating a dynamic ion-exchange surface. The negatively charged sulfonate groups are oriented towards the mobile phase. Positively charged basic analytes (BH+) in the mobile phase can then interact with the immobilized sulfonate ions, leading to their retention on the column.

An alternative, though less favored, mechanistic view is the formation of a neutral ion pair in the mobile phase, which is then retained by the stationary phase through hydrophobic interactions. In practice, a combination of these mechanisms likely contributes to the observed retention.

The retention of basic compounds can be controlled by several factors, including the concentration of the ion-pairing reagent, the pH of the mobile phase, the type and concentration of the organic modifier, and the temperature.[3]

Advantages of Using this compound

-

Strong Retention for Basic Compounds: The long C13 alkyl chain provides strong hydrophobic interactions with the stationary phase, leading to significant retention of even weakly basic compounds.

-

Improved Peak Shape: By neutralizing the charge of the basic analytes, peak tailing, which is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase, can be significantly reduced.

-

Enhanced Selectivity: The addition of an ion-pairing reagent introduces a new dimension to the separation mechanism, allowing for the fine-tuning of selectivity between different basic analytes.

Experimental Protocols

Preparation of Mobile Phase with this compound

Materials:

-

This compound (HPLC grade)

-

HPLC grade water

-

HPLC grade organic modifier (e.g., acetonitrile or methanol)

-

Buffer components (e.g., phosphate or acetate salts)

-

Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

Procedure:

-

Determine the desired concentration: The typical concentration range for alkyl sulfonate ion-pairing reagents is 5-20 mM. For this compound, a starting concentration of 10 mM is recommended.

-

Prepare the aqueous buffer: Dissolve the appropriate buffer salts in HPLC grade water to the desired concentration (e.g., 25 mM potassium phosphate).

-

Add the ion-pairing reagent: Weigh the required amount of this compound and dissolve it in the aqueous buffer. For example, to prepare 1 liter of a 10 mM solution, dissolve the appropriate weight of the reagent in 1 liter of the buffer.

-

Adjust the pH: Adjust the pH of the aqueous solution to the desired level using an appropriate acid or base. For the analysis of basic compounds, a pH between 2.5 and 4.5 is typically used to ensure the analytes are in their protonated, cationic form.

-

Filter the aqueous phase: Filter the aqueous solution containing the buffer and ion-pairing reagent through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

-

Prepare the mobile phase: Mix the filtered aqueous phase with the desired organic modifier in the appropriate ratio. For example, a mobile phase of 60:40 (v/v) acetonitrile:aqueous buffer.

-

Degas the mobile phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

General HPLC Method for Basic Compounds

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile/10 mM this compound in 25 mM potassium phosphate buffer, pH 3.0 (e.g., 40:60 v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 30 °C

-

Detection: UV at a suitable wavelength for the analytes of interest

-

Injection Volume: 10 µL

Note: These are general starting conditions and should be optimized for the specific application. The concentration of the ion-pairing reagent, the organic modifier content, and the pH of the mobile phase are critical parameters for method development.

Data Presentation

The following table provides representative data on the effect of an alkyl sulfonate ion-pairing reagent (sodium octanesulfonate, as a proxy for this compound) on the retention and separation of a mixture of basic drugs. A longer alkyl chain, such as in tridecanesulfonic acid, is expected to result in even greater retention times.

| Analyte | Without Ion-Pairing Reagent (Retention Time, min) | With 10 mM Sodium Octanesulfonate (Retention Time, min) | Peak Asymmetry (with Ion-Pairing Reagent) |

| Ephedrine | 2.1 | 5.8 | 1.1 |

| Procainamide | 2.5 | 8.2 | 1.2 |

| Propranolol | 3.8 | 15.6 | 1.0 |

| Amitriptyline | 5.2 | 25.4 | 1.1 |

Data is representative and intended for illustrative purposes. Actual retention times will vary depending on the specific alkyl sulfonate, its concentration, and the exact chromatographic conditions.

Visualizations

Ion-Pair Chromatography Mechanism

Caption: Interaction of a basic analyte with the stationary phase modified by 1-tridecanesulfonic acid.

Experimental Workflow for Method Development

Caption: A stepwise approach to developing an HPLC method using an ion-pairing reagent.

Considerations and Troubleshooting

-

Column Equilibration: Columns require a longer equilibration time with mobile phases containing ion-pairing reagents. Ensure the baseline is stable before injecting samples.

-

System Suitability: Regularly perform system suitability tests to monitor column performance, including retention time, peak asymmetry, and efficiency.

-

Carryover: Ion-pairing reagents can be difficult to wash out of the column and HPLC system. It is advisable to dedicate a column specifically for ion-pair applications.

-

Method Transfer: Transferring ion-pair methods between different HPLC systems can be challenging due to subtle differences in system dwell volume and mixing.

-

MS Compatibility: Alkyl sulfonates are generally not compatible with mass spectrometry (MS) detection due to their non-volatile nature, which can cause ion suppression and source contamination.

Conclusion

This compound is a valuable ion-pairing reagent for the analysis of basic compounds by reversed-phase HPLC. By forming a neutral ion pair with positively charged analytes, it significantly enhances their retention and improves chromatographic performance. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully implement this powerful analytical technique. Careful method development and consideration of the factors influencing the separation are key to achieving robust and reproducible results.

References

Application Note and Protocol for Preparing Mobile Phase with 1-Tridecanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a mobile phase containing 1-Tridecanesulfonic acid sodium salt for use in reversed-phase High-Performance Liquid Chromatography (HPLC). This ion-pairing agent is particularly effective for the analysis of basic and cationic compounds, enhancing their retention and improving peak shape on non-polar stationary phases.

Introduction to Ion-Pair Chromatography

Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic and highly polar analytes. An ion-pairing reagent, such as this compound, is added to the mobile phase. This reagent has a hydrophobic alkyl chain and an ionic head group. The hydrophobic tail interacts with the stationary phase, while the ionic head group forms an ion pair with the oppositely charged analyte. This interaction increases the hydrophobicity of the analyte complex, leading to greater retention on the reversed-phase column.[1][2][3] The length of the alkyl chain of the ion-pairing reagent is a critical factor; longer chains, such as the C13 chain in this compound, provide stronger retention.[2][4]

Materials and Reagents

-

This compound (CAS No. 5802-89-1)[2]

-

HPLC-grade water

-

HPLC-grade acetonitrile or methanol

-

Buffer salts (e.g., sodium phosphate monobasic, sodium acetate)

-

Acid for pH adjustment (e.g., phosphoric acid, acetic acid)

-

0.45 µm or 0.22 µm membrane filters

-

Volumetric flasks and graduated cylinders

-

pH meter

Experimental Protocols

Protocol 1: Preparation of Aqueous Component (Mobile Phase A)

This protocol describes the preparation of a 1 L solution of the aqueous component of the mobile phase containing the ion-pairing reagent and buffer. A typical starting concentration for the ion-pairing reagent is 5 mM.[5]

-

Buffer Preparation:

-

Weigh the appropriate amount of buffer salt to achieve the desired concentration (e.g., for a 20 mM phosphate buffer, weigh out the required mass of sodium phosphate monobasic).

-

Dissolve the buffer salt in approximately 800 mL of HPLC-grade water in a 1 L volumetric flask.

-

-

Addition of Ion-Pairing Reagent:

-

Weigh 1.43 g of this compound (MW: 286.41 g/mol ) to prepare a 5 mM solution.

-

Add the weighed salt to the buffer solution in the volumetric flask.

-

Mix thoroughly until the salt is completely dissolved. Sonication may be used to aid dissolution.

-

-

pH Adjustment:

-

Adjust the pH of the solution to the desired level, typically between 2.5 and 4.0 for the analysis of basic compounds, using an appropriate acid (e.g., phosphoric acid).[5]

-

Ensure the pH is stable before proceeding.

-

-

Final Volume and Filtration:

-

Add HPLC-grade water to the volumetric flask to bring the final volume to 1 L.

-

Filter the entire aqueous solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

-

Protocol 2: Preparation of the Final Mobile Phase

This protocol outlines the mixing of the aqueous component (Mobile Phase A) with an organic modifier (Mobile Phase B, typically acetonitrile or methanol) to create the final mobile phase.

-

Measure Components:

-

Measure the required volumes of the prepared aqueous component (Mobile Phase A) and the organic modifier (e.g., acetonitrile or methanol) using separate graduated cylinders. The ratio will depend on the specific analytical method. A common starting point is a 70:30 or 60:40 ratio of aqueous to organic phase.

-

-

Mixing:

-

Combine the measured volumes in a clean, appropriate container.

-

Mix the solution thoroughly.

-

-